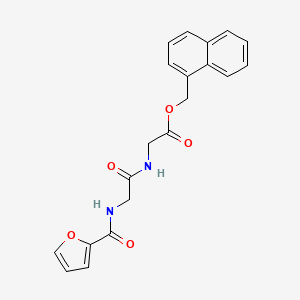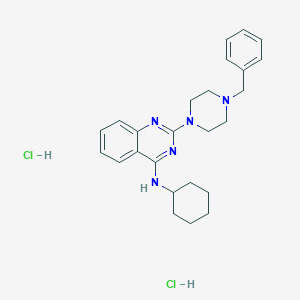
2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
Descripción general
Descripción
2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, also known as BDBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBO has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. Specifically, 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of cell growth and survival. By inhibiting CK2, 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one may be able to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been shown to possess a range of other biochemical and physiological effects. Studies have demonstrated that 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can inhibit the activity of certain enzymes involved in inflammation, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has also been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one as a research tool is its specificity for CK2 inhibition. This allows researchers to study the effects of CK2 inhibition on cellular processes without the potential confounding effects of other compounds that may also inhibit CK2. However, one limitation of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve the desired level of inhibition in experiments.
Direcciones Futuras
There are several areas of future research that could be pursued with 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one. One area of interest is the development of more potent analogs of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one that could be used as anti-cancer drugs. Another potential direction for research is the investigation of 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one's effects on other signaling pathways and enzymes, in order to better understand its mechanism of action and potential therapeutic applications. Finally, 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one could be studied in animal models of disease to further investigate its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c16-10-6-13-12(19-7-20-13)5-9(10)15-17-14(18)8-3-1-2-4-11(8)21-15/h1-6,15H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALDVGIGAZYQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3NC(=O)C4=CC=CC=C4O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(3-chlorophenoxy)propanoyl]amino}isophthalic acid](/img/structure/B4190887.png)
![N-2-biphenylyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4190889.png)
![1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4190909.png)
![N-(4-chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190910.png)
![N~1~-2-biphenylyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190920.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4190926.png)

![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190937.png)
![3-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4190945.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4190947.png)
![N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4190964.png)

![12-(4-chloro-2-fluorophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4190976.png)
![1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4190979.png)